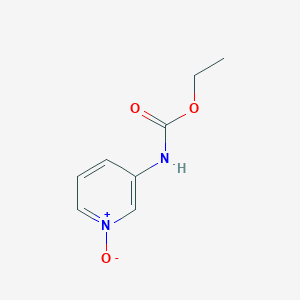![molecular formula C19H24N2O3S B239882 1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239882.png)
1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as EMPS and belongs to the class of piperazine derivatives. This compound has been found to have a wide range of applications in the field of pharmacology and neuroscience.
Mécanisme D'action
The mechanism of action of EMPS is not fully understood, but it is believed to act as a serotonin and dopamine receptor antagonist. It has also been found to modulate the activity of the glutamate and GABA neurotransmitter systems. These actions are thought to contribute to the potential therapeutic effects of EMPS.
Biochemical and physiological effects:
EMPS has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of norepinephrine and dopamine in the prefrontal cortex, which may contribute to its potential antidepressant effects. EMPS has also been found to decrease the activity of the amygdala, which is involved in the regulation of emotions such as fear and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
EMPS has several advantages for use in lab experiments. It has been found to be relatively safe and well-tolerated in animal studies. It also has a long half-life, which allows for sustained effects over a longer period of time. However, there are also limitations to the use of EMPS in lab experiments. It can be difficult to administer and may require specialized equipment. Additionally, the mechanism of action of EMPS is not fully understood, which may limit its potential applications.
Orientations Futures
For the study of EMPS include the development of more specific and selective analogs and the investigation of potential therapeutic effects in other neurological disorders.
Méthodes De Synthèse
The synthesis of EMPS involves the reaction of 1-(2-ethoxyphenyl)piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-(2-ethoxyphenyl)-4-tosylpiperazine. The tosyl group is then replaced with a methyl group using sodium hydride and methyl iodide, resulting in the formation of 1-(2-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine.
Applications De Recherche Scientifique
EMPS has been extensively studied for its potential use in the field of pharmacology and neuroscience. It has been found to have a wide range of applications, including as a potential treatment for depression, anxiety, and schizophrenia. EMPS has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
Nom du produit |
1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
Formule moléculaire |
C19H24N2O3S |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
1-(2-ethoxyphenyl)-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H24N2O3S/c1-3-24-19-7-5-4-6-18(19)20-12-14-21(15-13-20)25(22,23)17-10-8-16(2)9-11-17/h4-11H,3,12-15H2,1-2H3 |
Clé InChI |
ZPHVQVKLDXNFAP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
SMILES canonique |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide](/img/structure/B239800.png)



![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)



![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)



